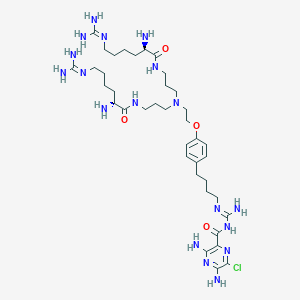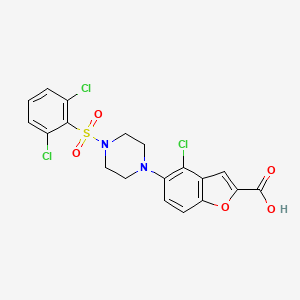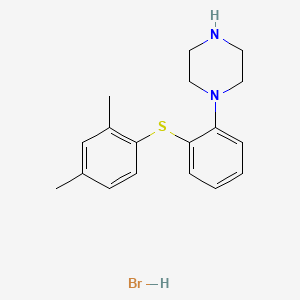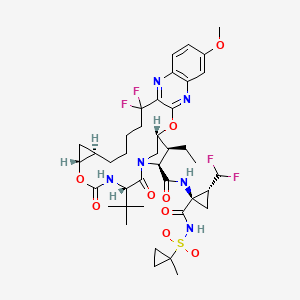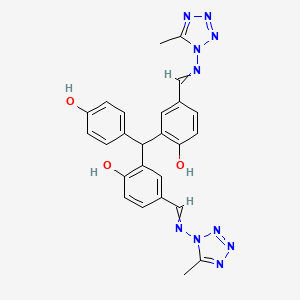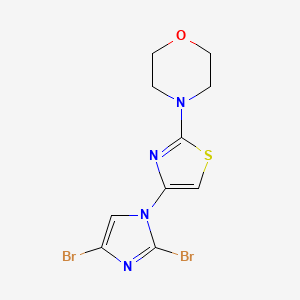![molecular formula C17H15FN4O2 B611771 4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU 6001966 is a potent and selective negative allosteric modulator of metabotropic glutamate receptor 2 (mGlu2). It has an IC50 value of 78 nM for mGlu2 and exhibits over 350-fold selectivity for mGlu2 over mGlu3 . This compound is known for its ability to cross the blood-brain barrier and has been used as a tracer in positron emission tomography (PET) studies .
Wissenschaftliche Forschungsanwendungen
VU 6001966 has several scientific research applications:
Chemistry: Used as a tool compound to study the modulation of mGlu2 receptors.
Biology: Helps in understanding the role of mGlu2 receptors in various biological processes.
Industry: Utilized in the development of PET tracers for imaging studies.
Wirkmechanismus
VU 6001966 exerts its effects by binding to the mGlu2 receptor and acting as a negative allosteric modulator. This means that it binds to a site on the receptor that is different from the active site and reduces the receptor’s activity . The molecular targets involved include the mGlu2 receptor, and the pathways affected are those related to glutamate signaling in the central nervous system .
Biochemische Analyse
Biochemical Properties
VU6001966 interacts with the mGlu2 receptor, a type of metabotropic glutamate receptor . As a negative allosteric modulator, it binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate .
Cellular Effects
In cellular processes, VU6001966 influences cell function by modulating the activity of mGlu2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, VU6001966 exerts its effects by binding to the mGlu2 receptor and modulating its response to glutamate . This can result in changes in gene expression and cellular signaling .
Vorbereitungsmethoden
The synthesis of VU 6001966 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a picolinamide core, followed by functionalization to introduce the necessary substituents . The synthetic route typically involves:
- Formation of the picolinamide core.
- Introduction of the fluorine atom and other substituents.
- Final purification to achieve high purity (≥98%) .
Industrial production methods for VU 6001966 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Analyse Chemischer Reaktionen
VU 6001966 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Common reagents such as halogens can be used to substitute specific atoms in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
VU 6001966 is unique due to its high selectivity for mGlu2 over mGlu3 and its ability to cross the blood-brain barrier. Similar compounds include:
VU 0422288: Another mGlu2 negative allosteric modulator with different selectivity and potency.
VU 0486321: A compound with similar properties but different pharmacokinetic profiles.
These compounds share the ability to modulate mGlu2 receptors but differ in their selectivity, potency, and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNPJKQBYVHBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: VU6001966 binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site [, ]. This binding allosterically modulates receptor function, decreasing its affinity for glutamate and reducing downstream signaling [, ]. As mGlu2 receptors are predominantly pre-synaptic and negatively regulate glutamate release, VU6001966 ultimately leads to increased glutamatergic signaling [, ].
A: Researchers have investigated SAR by modifying the core structure of VU6001192, a precursor to VU6001966 []. These modifications led to the development of a simplified scaffold with improved potency and CNS penetration. For example, replacing the benzodiazepine core of VU6001192 with a truncated picolinamide core resulted in VU6001966, exhibiting improved mGlu2 inhibition (IC50 = 78 nM) and CNS penetration (Kp = 1.9) [].
A: Yes, VU6001966 has been successfully employed in preclinical studies. For example, it attenuated the interoceptive effects of alcohol in rats, suggesting that mGlu2 modulation may play a role in alcohol use disorder []. Additionally, systemic administration of VU6001966 enhanced the acquisition of trace-fear conditioning learning in mice, highlighting the potential of mGlu2 modulation for cognitive enhancement [].
A: VU6001966's selectivity for mGlu2 and favorable pharmacological properties make it a promising tool compound for studying mGlu2 function in vivo []. Its successful application in animal models of alcohol use disorder and cognitive impairment suggests potential therapeutic applications in these areas [, ]. Additionally, the development of a positron emission tomography (PET) ligand based on the VU6001966 scaffold, [11C]13, allows for in vivo imaging of mGlu2 distribution and occupancy in the brain, paving the way for translational research in humans [, ].
A: While VU6001966 demonstrates excellent selectivity for mGlu2 over mGlu3, it's essential to acknowledge its limitations. The compound's long-term effects and potential toxicity profile require further investigation []. Additionally, the development of specific and sensitive analytical methods for quantifying VU6001966 in biological samples is crucial for accurately assessing its pharmacokinetic properties and ensuring reliable research outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)

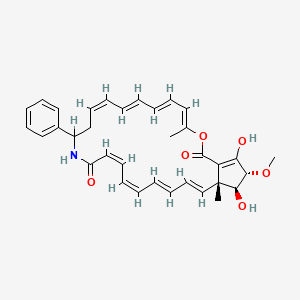


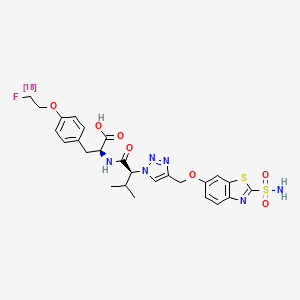
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
